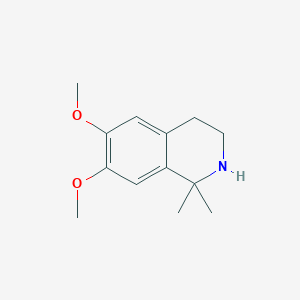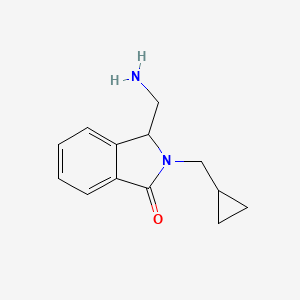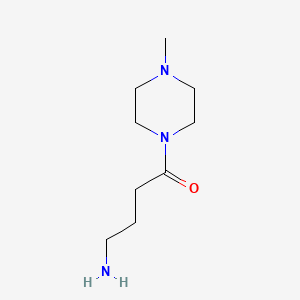
4-Amino-1-(4-methylpiperazin-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-(4-methylpiperazin-1-yl)butan-1-one is a chemical compound with the molecular formula C9H21N3O. It is a derivative of piperazine and is used in various scientific research applications. This compound is known for its unique structure, which includes an amino group and a piperazine ring, making it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(4-methylpiperazin-1-yl)butan-1-one typically involves the reaction of 4-methylpiperazine with butanone in the presence of an appropriate catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for research and development purposes .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-(4-methylpiperazin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
4-Amino-1-(4-methylpiperazin-1-yl)butan-1-one is widely used in scientific research, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-(4-methylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-methylpiperazin-1-yl)butan-1-amine
- 1-(3-aminopropyl)-4-methylpiperazine
- 4-(4-methylpiperazin-1-ylmethyl)benzoic acid
Uniqueness
4-Amino-1-(4-methylpiperazin-1-yl)butan-1-one is unique due to its specific structure, which includes both an amino group and a piperazine ring. This combination makes it particularly valuable in the synthesis of pharmaceuticals and other organic compounds, offering distinct advantages in terms of reactivity and selectivity .
Propiedades
Fórmula molecular |
C9H19N3O |
|---|---|
Peso molecular |
185.27 g/mol |
Nombre IUPAC |
4-amino-1-(4-methylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C9H19N3O/c1-11-5-7-12(8-6-11)9(13)3-2-4-10/h2-8,10H2,1H3 |
Clave InChI |
LNUULIUXDCLFOK-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(=O)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


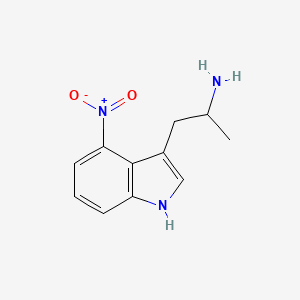
![[1-(Chloromethyl)cyclopropyl]cyclohexane](/img/structure/B13182920.png)
![Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate](/img/structure/B13182921.png)
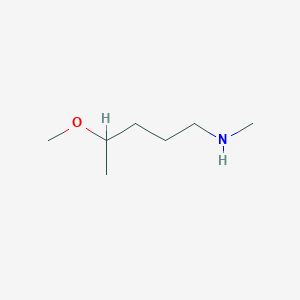
![1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane](/img/structure/B13182932.png)

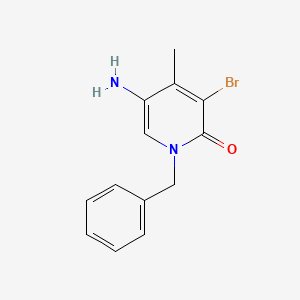
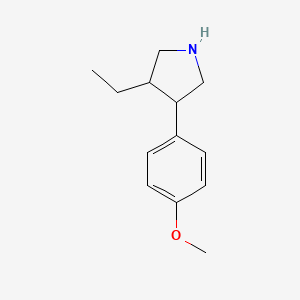
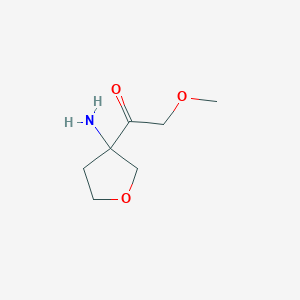

![2-[(3-Cyclobutylphenyl)methyl]oxirane](/img/structure/B13182970.png)
![4-[3-(hydroxymethyl)phenoxy]-N-methyl-N-[3-methyl-4-[[(3S)-3-methylpiperazin-1-yl]methyl]phenyl]cyclohexane-1-carboxamide;hydrochloride](/img/structure/B13182975.png)
